molecular formula C15H11ClN2O2 B15036372 2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B15036372
M. Wt: 286.71 g/mol
InChI Key: HCPOODPCORSMSB-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    2-Phenylindole: Another isoindole derivative with different biological activities.

    2-(2-Chlorophenyl)indole: A structurally related compound with distinct properties[][5].

Uniqueness

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications[5][5].

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H11ClN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2

InChI Key

HCPOODPCORSMSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3Cl

Origin of Product

United States

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